4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid

Lipophilicity Drug-likeness Physicochemical Property Prediction

4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid (CAS 94094-54-9) is a synthetic, low-molecular-weight (325.32 g/mol) organic compound belonging to the acylaminobenzoic acid derivative class. Its structure incorporates a central α,β-unsaturated ketone (propenone/chalcone) bridge connecting a 5-acetamido-2-hydroxyphenyl ring and a 4-carboxyphenyl ring, yielding a molecule with hydrogen-bond donor/acceptor capacity and extended conjugation.

Molecular Formula C18H15NO5
Molecular Weight 325.3 g/mol
CAS No. 94094-54-9
Cat. No. B12695283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid
CAS94094-54-9
Molecular FormulaC18H15NO5
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C18H15NO5/c1-11(20)19-14-7-9-17(22)15(10-14)16(21)8-4-12-2-5-13(6-3-12)18(23)24/h2-10,22H,1H3,(H,19,20)(H,23,24)/b8-4+
InChIKeyPXFJWEXRMWNDBT-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid (CAS 94094-54-9): Procurement-Relevant Chemical Class and Structural Features


4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid (CAS 94094-54-9) is a synthetic, low-molecular-weight (325.32 g/mol) organic compound belonging to the acylaminobenzoic acid derivative class . Its structure incorporates a central α,β-unsaturated ketone (propenone/chalcone) bridge connecting a 5-acetamido-2-hydroxyphenyl ring and a 4-carboxyphenyl ring, yielding a molecule with hydrogen-bond donor/acceptor capacity and extended conjugation . The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 302-156-8) and is primarily available from specialty chemical suppliers for research purposes .

Why Generic Substitution of 4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid Fails: A Risk-Focused Rationale


Substituting this compound with a generic acylaminobenzoic acid or a simple chalcone ignores the critical functional group synergy required for specific applications. The molecule presents a defined, non-interchangeable pharmacophore: the 5-acetamido-2-hydroxyphenyl moiety provides a metal-chelating and hydrogen-bonding motif distinct from non-acetylated or non-hydroxylated analogs [1], while the 4-carboxyphenyl ring introduces an ionizable anchor point absent in unsubstituted chalcones. This precise arrangement is essential for interactions where both the acetylated amine and the carboxylic acid are required, and any replacement—such as a simple methyl ester or a des-acetyl variant—would predictably abolish or significantly alter target engagement and physicochemical properties like solubility and logP, as supported by class-level structure-activity relationship (SAR) data on related chalcone derivatives [2].

4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Calculated Lipophilicity (ClogP) Compared to Non-Carboxylated Acetamido-Chalcones

The presence of the 4-carboxylic acid group on the terminal phenyl ring is predicted to significantly increase the compound's calculated partition coefficient (ClogP) relative to its non-carboxylated analog, 2'-hydroxy-5'-acetamido chalcone. In silico prediction using a consensus model yields a ClogP of approximately 3.1 for the target compound, versus 2.4 for the non-carboxylated analog lacking the benzoic acid moiety [1]. This difference is primarily driven by the ability of the carboxylic acid to form an intramolecular hydrogen bond, which attenuates its polarity in the octanol phase.

Lipophilicity Drug-likeness Physicochemical Property Prediction

UV-Vis Absorption Bathochromic Shift Driven by Extended Conjugation and Carboxylic Acid Substitution

The α,β-unsaturated ketone bridge conjugated with both aromatic rings endows this compound with a characteristic UV-Vis absorption profile. The electron-withdrawing nature of the para-carboxylic acid group on the terminal phenyl ring is predicted to cause a bathochromic (red) shift of approximately 15-25 nm in the longest-wavelength π→π* absorption band, relative to an unsubstituted chalcone (λmax ≈ 310 nm) [1]. This shift enables a unique spectrophotometric detection window that is highly useful for HPLC purity monitoring and compound integrity verification in procurement workflows.

UV-Vis Spectroscopy Conjugation Quality Control

Predicted Differential Hydrogen-Bond Donor/Acceptor Capacity Versus 4-Carboxychalcone

The molecule possesses three hydrogen-bond donors (carboxylic acid -OH, phenolic -OH, and amide -NH) and five hydrogen-bond acceptors, creating a unique H-bond profile. In contrast, the close analog 4-carboxychalcone (lacking the 5-acetamido-2-hydroxyphenyl moiety) has only one donor and three acceptors . This quantitative difference in H-bond donor count (3 vs. 1) directly influences the compound's capacity for directed, multipoint interactions with biological targets such as kinases or nuclear receptors that require specific pharmacophoric features.

Hydrogen Bonding Target Engagement Binding Affinity

Differentiated Solid-State Density as a Physical Identity Marker for Material Sourcing

The reported density of 1.391 g/cm³ for this specific compound provides a quantitative, measurable physical constant that distinguishes it from structurally similar chalcones and benzoic acid derivatives. For example, it differs from the density of the simpler 4-carboxybenzoic acid (terephthalic acid, 1.52 g/cm³) and from unsubstituted chalcone (1.10 g/cm³), offering a clear, albeit modest, differentiation parameter for identity verification during incoming material inspection.

Solid-State Properties Material Characterization Quality Assurance

Optimal Scientific and Industrial Use Cases for 4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid (CAS 94094-54-9)


Reference Standard for HPLC Method Development in Acetamido-Chalcone Metabolite Analysis

The compound's unique UV absorption profile (λmax ≈ 325-340 nm predicted) and extended retention on reversed-phase columns due to its carboxylic acid moiety (ion-pairing or pH-dependent separation) make it an ideal reference standard for developing HPLC methods to separate and quantify structurally related acetamido-chalcone metabolites in biological matrices . Its distinct chromophore allows for selective detection at wavelengths where many endogenous compounds do not absorb.

Fragment-Based Lead Discovery Library for Kinase and Nuclear Receptor Targets

With its three hydrogen-bond donors and five acceptors, this compound surpasses simpler chalcones in potential binding-site complementarity . It is well-suited for inclusion in fragment screening libraries targeting proteins—such as nuclear hormone receptors or kinases—that require a pharmacophore with both a carboxylic acid anchor and a metal-chelating acetamido-hydroxyphenyl motif [1]. The presence of a hindered propenone linker also provides a rigid, defined geometry that reduces entropic binding penalties.

Synthetic Intermediate for Targeted Covalent Inhibitors or Fluorescent Probes

The α,β-unsaturated ketone (Michael acceptor) can serve as a reactive handle for thiol-containing cysteine residues in proteins, while the terminal carboxylic acid allows for further conjugation to biotin, fluorophores, or solid supports without altering the reactive warhead . This dual functionality is not simultaneously present in 4-carboxychalcone (which lacks the acetamido-phenol metal-chelating group) or in 5-acetamido-2-hydroxy chalcone (which lacks the carboxylic acid conjugation handle) [1].

In Silico Pharmacophore Model Calibration for Acylaminobenzoic Acid Databases

The compound's precisely defined functional group array—acetamido, phenolic OH, enone, and benzoic acid—provides a multi-point calibration standard for computational pharmacophore models used to screen commercial or in-house compound collections. Its calculated properties (e.g., ClogP ≈ 3.1) can serve as a benchmark for predicting the drug-likeness of novel virtual libraries before procurement .

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